2,4,5-tribromothiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-tribromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5HBr3OS and a molecular weight of 348.84 g/mol. This compound is characterized by the presence of a thiophene ring substituted with a formyl group at the 3-position and bromine atoms at the 2, 4, and 5 positions. It is used in various scientific experiments and has applications in different fields of research.
Preparation Methods
The synthesis of 2,4,5-tribromothiophene-3-carbaldehyde typically involves the bromination of 3-Thiophenecarboxaldehyde. The reaction conditions for this process include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4,5-tribromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,5-tribromothiophene-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of organoselenium and sulfur compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-tribromothiophene-3-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The formyl group and bromine atoms play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
2,4,5-tribromothiophene-3-carbaldehyde can be compared with other similar compounds, such as:
3-Thiophenecarboxaldehyde: Lacks the bromine substitutions, making it less reactive in certain chemical reactions.
2-Thiophenecarboxaldehyde: Has the formyl group at the 2-position instead of the 3-position, leading to different reactivity and applications.
3-Furancarboxaldehyde: Contains a furan ring instead of a thiophene ring, resulting in different chemical properties and uses.
Properties
IUPAC Name |
2,4,5-tribromothiophene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISJOJVNWWFESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(SC(=C1Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484385 |
Source
|
Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61200-58-6 |
Source
|
Record name | 3-Thiophenecarboxaldehyde, 2,4,5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40484385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.